

Structural Confirmation of 1-(Methylamino)propan-2-ol: A Comparative Spectroscopic Guide

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Compound of Interest

Compound Name:	1-(Methylamino)propan-2-ol
CAS No.:	68037-48-9
Cat. No.:	B7806384

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Part 1: Executive Summary & Core Directive

In the synthesis and procurement of **1-(Methylamino)propan-2-ol** (CAS: 108-16-7), the primary analytical challenge is not merely identifying the molecule, but distinguishing it from its regioisomer, 2-(methylamino)propan-1-ol.

These two isomers often co-exist as products of the ring-opening reaction of propylene oxide with methylamine. Standard low-resolution techniques (like FTIR) often fail to distinguish them due to identical functional groups (secondary amine, alcohol).

This guide serves as a definitive protocol to structurally validate **1-(Methylamino)propan-2-ol**, comparing its spectroscopic signature directly against its regioisomer "alternative" to ensure purity and structural integrity.

Part 2: Comparative Analysis (Target vs. Regioisomer)

The following analysis treats the target molecule **1-(Methylamino)propan-2-ol** (Structure A) as the "Product" and its regioisomer 2-(methylamino)propan-1-ol (Structure B) as the "Alternative."

Structural Divergence

- Target (A): Secondary alcohol, Primary carbon attached to amine.[1]
 - SMILES:CC(O)CNC[2]
- Alternative (B): Primary alcohol, Secondary carbon attached to amine.
 - SMILES:OCC(NC)C

Spectroscopic Performance Matrix

Feature	Target: 1-(Methylamino)propan-2-ol	Alternative: 2-(methylamino)propan-1-ol	Diagnostic Value
1H NMR: Methine (CH)	~3.8 ppm (Multiplet) Deshielded by Oxygen	~2.8 ppm (Multiplet) Shielded by Nitrogen	High (Definitive)
1H NMR: Methylene (CH ₂)	~2.4 - 2.6 ppm Attached to Nitrogen	~3.4 - 3.6 ppm Attached to Oxygen	High (Definitive)
13C NMR: Methine (CH)	~66 ppm (C-O)	~56 ppm (C-N)	High
13C NMR: Methylene (CH ₂)	~59 ppm (C-N)	~65 ppm (C-O)	High
Mass Spec (EI) Base Peak	m/z 44 () or m/z 45 ()	m/z 31 ()	Medium (Requires interpretation)
IR Spectroscopy	sec.[2][3] alcohol ~1100 cm ⁻¹	prim. alcohol ~1050 cm ⁻¹	Low (Ambiguous overlap)

Deep Dive: The NMR Logic

The most robust method for differentiation is ^1H NMR. The electronegativity difference between Oxygen (3.44) and Nitrogen (3.04) drives the shift.

- In the Target: The single proton on C2 is geminal to the hydroxyl group, pushing it downfield to ~ 3.8 ppm. The two protons on C1 are geminal to the amine, keeping them upfield (~ 2.5 ppm).
- In the Alternative: The situation is inverted. The two protons on C1 are now attached to Oxygen, shifting them downfield (~ 3.5 ppm).

Part 3: Detailed Experimental Protocols

Protocol A: Definitive ^1H NMR Characterization

Objective: To unambiguously confirm the C2-Oxygen connectivity.

Materials:

- Sample: ~ 10 mg **1-(Methylamino)propan-2-ol**.
- Solvent: CDCl_3 (Chloroform-d) with 0.03% TMS.
 - Note: Avoid D_2O or CD_3OD initially. Protic solvents cause rapid exchange of OH/NH protons, eliminating coupling information that can sometimes be useful (though not strictly necessary for this regio-distinction).

Step-by-Step Workflow:

- Preparation: Dissolve 10 mg of sample in 0.6 mL CDCl_3 . Ensure the solution is clear.
- Acquisition: Run a standard proton scan (minimum 16 scans) with a spectral width of -2 to 14 ppm.
- Processing: Phase correct and baseline correct. Reference TMS to 0.00 ppm.
- Analysis (The Check):

- Locate the Methyl doublet (C3-H) at ~1.1 ppm.
- Locate the N-Methyl singlet at ~2.4 ppm.
- CRITICAL STEP: Integrate the region 3.7–4.0 ppm.
 - If you see a 1H multiplet here: Confirmed Target.
 - If this region is empty, and you see a 2H multiplet at 3.4–3.6 ppm: Rejected (Isomer B).

Protocol B: Mass Spectrometry (Fragmentation Confirmation)

Objective: To utilize alpha-cleavage rules for structural verification.

Methodology: Electron Ionization (EI) at 70 eV.

Interpretation Logic:

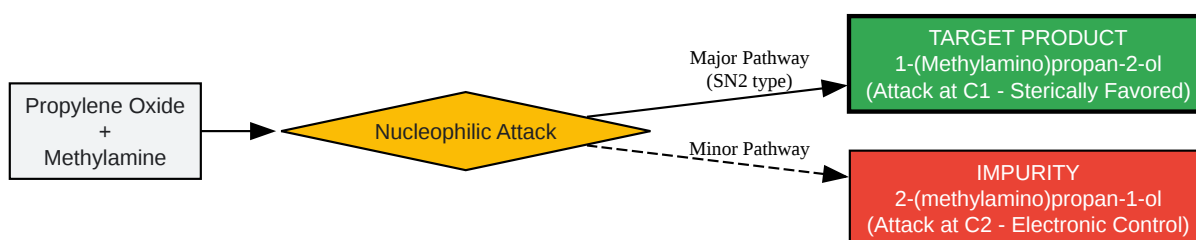
- Target (1-amino-2-ol):
 - Alpha cleavage at C1-C2 yields (m/z 44).
 - Alpha cleavage at C2-C3 yields (m/z 45).
- Alternative (2-amino-1-ol):
 - Primary alcohols undergo characteristic alpha-cleavage to release the hydroxymethyl cation ().
 - Look for a strong peak at m/z 31.

- Conclusion: If the spectrum is dominated by m/z 31, the sample is likely the impurity (Alternative B).

Part 4: Visualizations

Diagram 1: Synthesis & Regioisomerism Pathway

This diagram illustrates why the "Alternative" exists. The nucleophilic attack of methylamine on propylene oxide can occur at two positions.

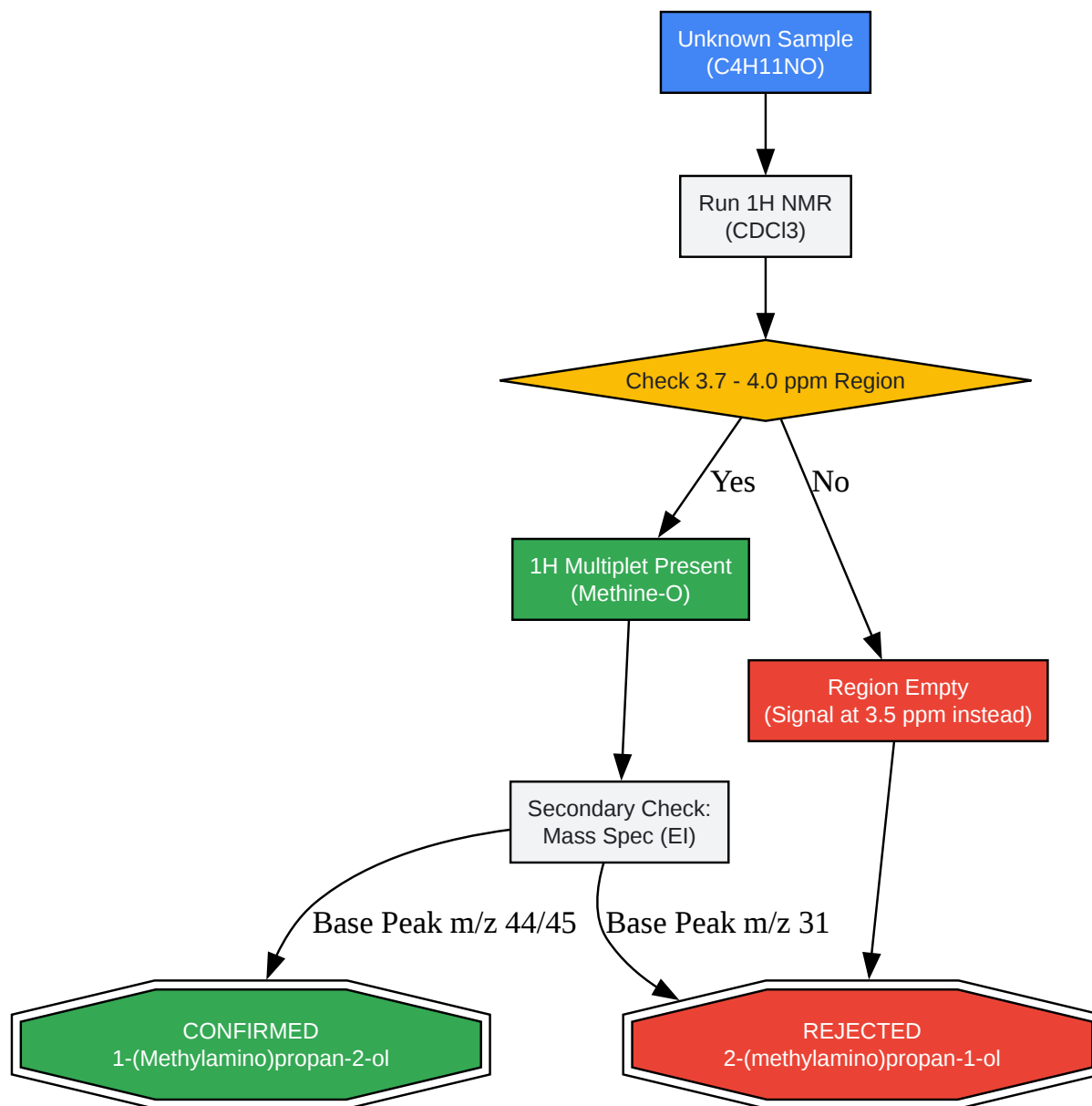


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Caption: Synthesis of the target molecule via propylene oxide ring opening, showing the origin of the regioisomer impurity.

Diagram 2: Analytical Decision Tree

A self-validating logic flow for researchers to confirm the structure.



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Caption: Step-by-step decision tree for distinguishing the target amino-alcohol from its isomer using NMR and MS.

Part 5: References

- National Institute of Standards and Technology (NIST). "1-(Methylamino)propan-2-ol Mass Spectrum." NIST Chemistry WebBook, SRD 69. [\[Link\]](#)

- National Institute of Advanced Industrial Science and Technology (AIST). "SDBS No. 1664: **1-(Methylamino)propan-2-ol** 1H NMR Spectrum." Spectral Database for Organic Compounds (SDBS).[4] [[Link](#)](Note: Search for SDBS No. 1664)
- PubChem. "Compound Summary: **1-(Methylamino)propan-2-ol**." National Library of Medicine. [[Link](#)]
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. "Spectrometric Identification of Organic Compounds." Wiley.[2] (Standard reference for alpha-cleavage fragmentation rules).

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Sources

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- 2. 1-(Methylamino)propan-2-one | C₄H₉NO | CID 12270070 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 1-Dimethylamino-2-propanol(108-16-7) 1H NMR spectrum [chemicalbook.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
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